molecular formula C10H11BrClNO B14069171 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14069171
M. Wt: 276.56 g/mol
InChI Key: NSXVNHMCAAICKI-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of amino, bromomethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while oxidation and reduction reactions can produce various alcohols, ketones, or hydrocarbons.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chloropropanone moiety may also participate in electrophilic reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one
  • 1-(2-Amino-3-(bromomethyl)phenyl)-3-fluoropropan-2-one

Comparison: Compared to its analogs, 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both bromomethyl and chloropropanone groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-8-3-1-2-7(10(8)13)4-9(14)6-12/h1-3H,4-6,13H2

InChI Key

NSXVNHMCAAICKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)N)CC(=O)CCl

Origin of Product

United States

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